2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid
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Overview
Description
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid is a heterocyclic compound featuring a 1,2,4-oxadiazole ring. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its potential biological activities. The presence of the oxadiazole ring, which is a well-known pharmacophore, contributes to its significance in various therapeutic areas.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with target proteins.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Result of Action
Similar compounds have shown inhibitory activity against various diseases .
Biochemical Analysis
Biochemical Properties
Oxadiazoles, the class of compounds it belongs to, are known to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others
Cellular Effects
Some oxadiazole derivatives have shown significant inhibitory activity in lipopolysaccharide-induced BV2 cells, indicating potential anti-neuroinflammatory activity .
Molecular Mechanism
The synthesis of oxadiazoles typically involves the coupling of amidoximes with acyl reagents such as anhydrides, followed by cyclodehydration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the oxadiazole ring.
Scientific Research Applications
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and anticancer activities.
Medicine: It is explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: The compound is utilized in the development of new materials, including fluorescent dyes and sensors.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: This compound is structurally similar and also features the oxadiazole ring.
Uniqueness
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid is unique due to the presence of the sulfanyl group, which can enhance its reactivity and biological activity compared to other oxadiazole derivatives.
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-11-9(12-15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJIRQSSLPUVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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